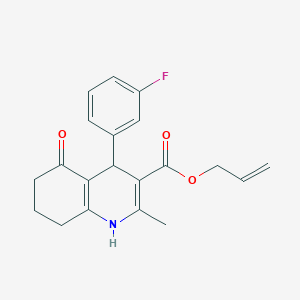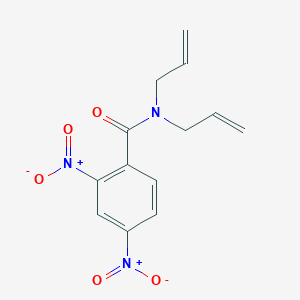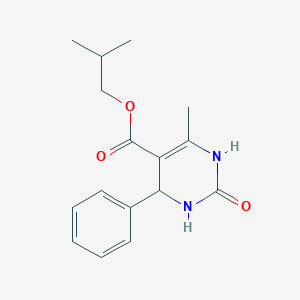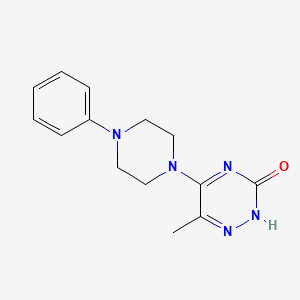![molecular formula C37H50N6O3S B5188444 3-Hexadecyl-1-[3-oxo-2-[1-(2-pyridin-2-ylethyl)tetrazol-5-yl]sulfanyl-1,2-dihydroinden-5-yl]pyrrolidine-2,5-dione](/img/structure/B5188444.png)
3-Hexadecyl-1-[3-oxo-2-[1-(2-pyridin-2-ylethyl)tetrazol-5-yl]sulfanyl-1,2-dihydroinden-5-yl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexadecyl-1-[3-oxo-2-[1-(2-pyridin-2-ylethyl)tetrazol-5-yl]sulfanyl-1,2-dihydroinden-5-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a tetrazole ring, and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecyl-1-[3-oxo-2-[1-(2-pyridin-2-ylethyl)tetrazol-5-yl]sulfanyl-1,2-dihydroinden-5-yl]pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Attachment of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced to the core structure.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The pyridine and tetrazole rings can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The pyrrolidine-2,5-dione core and the tetrazole ring are known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyridine moiety can further enhance binding affinity and specificity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-dione Derivatives: Compounds with similar core structures but different substituents.
Tetrazole-Containing Compounds: Molecules featuring the tetrazole ring, often used in medicinal chemistry.
Pyridine Derivatives: Compounds with pyridine rings, widely studied for their biological activity.
Uniqueness
What sets 3-Hexadecyl-1-[3-oxo-2-[1-(2-pyridin-2-ylethyl)tetrazol-5-yl]sulfanyl-1,2-dihydroinden-5-yl]pyrrolidine-2,5-dione apart is its unique combination of these three functional groups, which allows for a diverse range of chemical reactions and potential applications. The presence of the long hexadecyl chain also imparts unique physicochemical properties, such as increased lipophilicity, which can influence its biological activity and solubility.
Eigenschaften
IUPAC Name |
3-hexadecyl-1-[3-oxo-2-[1-(2-pyridin-2-ylethyl)tetrazol-5-yl]sulfanyl-1,2-dihydroinden-5-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N6O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-26-34(44)43(36(29)46)31-21-20-28-25-33(35(45)32(28)27-31)47-37-39-40-41-42(37)24-22-30-19-16-17-23-38-30/h16-17,19-21,23,27,29,33H,2-15,18,22,24-26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKFZSNEAMZDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)C2=CC3=C(CC(C3=O)SC4=NN=NN4CCC5=CC=CC=N5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,4,4-trifluoro-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)butanamide](/img/structure/B5188366.png)
![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B5188370.png)
![1-(2-fluorophenyl)-4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5188373.png)
![2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5188381.png)
![2-[(5-Methyl-1,2-diphenylpyrrol-3-yl)methylidene]indene-1,3-dione](/img/structure/B5188395.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5188400.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone;hydrobromide](/img/structure/B5188418.png)
![methyl 2-[(4'-methyl-4-biphenylyl)oxy]butanoate](/img/structure/B5188423.png)



![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)
![11-(3-fluorophenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188478.png)
